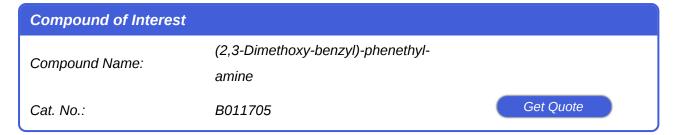


(2,3-Dimethoxy-benzyl)-phenethyl-amine hydrochloride for proteomics research

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An In-Depth Technical Guide to **(2,3-Dimethoxy-benzyl)-phenethyl-amine** Hydrochloride for Proteomics Research

Disclaimer: This document provides a technical guide based on the chemical properties of (2,3-Dimethoxy-benzyl)-phenethyl-amine hydrochloride and its relationship to the N-benzylphenethylamine (NBOMe) class of compounds. While this compound is supplied as a biochemical for proteomics research, its specific applications have not been extensively documented in peer-reviewed literature. The experimental protocols and applications described herein are therefore proposed based on established methodologies for similar compounds and should be considered hypothetical until experimentally validated.

Introduction

(2,3-Dimethoxy-benzyl)-phenethyl-amine hydrochloride is a member of the N-benzylphenethylamine chemical class. Structurally, it is a derivative of the well-known phenethylamine scaffold, which is the backbone for many biologically active compounds, including neurotransmitters and psychoactive drugs.[1][2] The addition of an N-benzyl group, particularly one with methoxy substitutions, is known to confer high affinity and potency for specific G protein-coupled receptors (GPCRs), most notably the serotonin 5-HT₂A and 5-HT₂C receptors.[3][4][5]

Given its high predicted affinity for a key receptor class, the primary and most powerful application of this compound in proteomics is as a chemical probe for target identification and



pathway elucidation. In a compound-centric chemical proteomics workflow, it can be used to isolate its direct protein binding partners and downstream signaling complexes from complex biological samples, enabling a deeper understanding of its mechanism of action and potential off-target effects.[6][7] This guide outlines the predicted pharmacology, potential applications, and detailed experimental workflows for utilizing **(2,3-Dimethoxy-benzyl)-phenethyl-amine** hydrochloride in proteomics research.

Chemical Properties and Synthesis

The fundamental characteristics of the compound are summarized below.

Property	Value
Chemical Formula	C ₁₇ H ₂₁ NO ₂ · HCl
Molecular Weight	307.82 g/mol
Appearance	Solid (predicted)
Core Structure	N-benzylphenethylamine

Synthesis

N-benzylphenethylamines are typically synthesized via a two-step, one-pot reaction involving the reductive amination of a phenethylamine with a substituted benzaldehyde.[3][8] The synthesis of **(2,3-Dimethoxy-benzyl)-phenethyl-amine** hydrochloride would proceed by reacting phenethylamine with 2,3-dimethoxybenzaldehyde to form an intermediate imine, which is then reduced in situ to the secondary amine. The final product is precipitated as a hydrochloride salt.[3]

Predicted Mechanism of Action and Signaling Pathway

Based on extensive structure-activity relationship (SAR) studies of the N-benzylphenethylamine class, **(2,3-Dimethoxy-benzyl)-phenethyl-amine** hydrochloride is predicted to be a potent agonist of the serotonin 5-HT₂A receptor, a G protein-coupled receptor belonging to the Gq/G₁₁ family.[3][8][9]



Upon agonist binding, the 5-HT₂A receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq.[10][11] The activated G α q subunit dissociates and stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Simultaneously, DAG and Ca²⁺ co-activate protein kinase C (PKC), which phosphorylates a multitude of downstream protein targets, leading to diverse cellular responses.[12]

Figure 1: Predicted Gq Signaling Pathway Activation.

Quantitative Data for Structurally Related Analogs

No specific binding affinity or functional activity data has been published for **(2,3-Dimethoxy-benzyl)-phenethyl-amine** hydrochloride. However, data from a comprehensive study on N-benzylphenethylamine analogs provide a strong basis for estimating its potency. The table below summarizes data for compounds with substitutions on the N-benzyl ring that are structurally related to the target compound.[3][8]



Compound (Phenethylami ne Backbone)	N-Benzyl Substitution	Receptor	Binding Affinity (K _I , nM)	Functional Potency (EC50, nM)
2,5-Dimethoxy-4- bromophenethyla mine	2-Methoxybenzyl	5-HT₂A	1.1 ± 0.1	1.1 ± 0.2
2,5-Dimethoxy-4- bromophenethyla mine	2-Methoxybenzyl	5-HT₂C	2.1 ± 0.1	1.9 ± 0.3
2,5-Dimethoxy-4- iodophenethylam ine	2-Methoxybenzyl	5-HT₂A	0.44 ± 0.03	0.48 ± 0.08
2,5-Dimethoxy-4- iodophenethylam ine	2-Methoxybenzyl	5-HT₂C	0.81 ± 0.05	1.2 ± 0.2
2,5-Dimethoxy-4- methylphenethyl amine	3-Methoxybenzyl	5-HT₂A	2.1 ± 0.1	3.3 ± 0.6
2,5-Dimethoxy-4- methylphenethyl amine	3-Methoxybenzyl	5-HT₂C	7.9 ± 0.6	12 ± 1

Data sourced from Hansen et al. (2014) and represents the mean ± S.E.M. of three independent experiments.[3][8] The subnanomolar to low nanomolar affinities of these closely related analogs suggest that **(2,3-Dimethoxy-benzyl)-phenethyl-amine** hydrochloride is also a high-potency ligand.

Proposed Proteomics Application: Target Identification

The most valuable use of this compound is in a compound-centric chemical proteomics experiment to identify its direct and indirect cellular binding partners. This approach can confirm



its primary target (e.g., 5-HT₂A receptor) and uncover potential off-targets, providing a complete picture of its cellular interactions.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines a hypothetical workflow for identifying protein interactors using an immobilized version of the compound.

1. Probe Synthesis:

- Synthesize an analog of **(2,3-Dimethoxy-benzyl)-phenethyl-amine** with a linker arm (e.g., a short polyethylene glycol chain ending in a primary amine or carboxylic acid).
- Covalently immobilize this analog onto N-hydroxysuccinimide (NHS)-activated sepharose beads to create the affinity matrix ("probe beads").
- Prepare control beads by blocking the NHS-activated sepharose with ethanolamine.

2. Cell Culture and Lysis:

- Culture a relevant cell line (e.g., HEK293 cells expressing 5-HT₂A receptors, or a neuronal cell line) to 80-90% confluency.
- Harvest cells and wash with ice-cold PBS.
- Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove insoluble debris.

3. Affinity Purification (Pull-Down):

 Incubate the clarified protein lysate with the probe beads and control beads for 2-4 hours at 4°C with gentle rotation.



- For competitive elution experiments, pre-incubate a parallel lysate sample with an excess of free (2,3-Dimethoxy-benzyl)-phenethyl-amine hydrochloride (the "competitor") before adding the probe beads.
- Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specific binders.
- 4. On-Bead Protein Digestion:
- Resuspend the washed beads in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
- Reduce cysteine residues with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
- Dilute the urea to <2 M with 100 mM Tris-HCl.
- Add sequencing-grade trypsin and incubate overnight at 37°C to digest the bound proteins into peptides.
- 5. LC-MS/MS Analysis:
- Collect the supernatant containing the peptides.
- Acidify the peptides with formic acid and desalt using C18 StageTips.
- Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
- 6. Data Analysis:
- Search the resulting MS/MS spectra against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest.
- Perform label-free quantification (LFQ) to determine the relative abundance of proteins in the probe pull-down vs. the control pull-down.
- Identify specific interactors as proteins that are significantly enriched in the probe sample and whose binding is significantly reduced in the competitor sample.



Figure 2: Workflow for Affinity Purification-Mass Spectrometry.

Conclusion

While direct experimental data for **(2,3-Dimethoxy-benzyl)-phenethyl-amine** hydrochloride in proteomics is currently lacking, its chemical structure provides a strong rationale for its use as a potent and selective probe for the serotonin 5-HT₂ receptor system. The technical framework presented here, combining established methods of chemical synthesis, affinity purification, and quantitative mass spectrometry, offers a clear path for researchers to leverage this compound. By employing such a strategy, scientists can validate its primary targets, uncover novel protein interactions, and ultimately shed new light on the complex signaling networks regulated by serotonergic ligands.

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